

# FUBP1: A Multifaceted Regulator of Cellular Processes and its Implications in Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a versatile DNA and RNA binding protein that plays a critical role in the regulation of gene expression.[1][2][3] It is a master regulator involved in diverse cellular processes including transcription, translation, and RNA splicing.[1] FUBP1's multifaceted nature is underscored by its dual functionality as both an oncoprotein and a tumor suppressor, depending on the cellular context.[1][2][4] This technical guide provides a comprehensive overview of the core functions of FUBP1, its associated signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

### **Core Functions of FUBP1**

FUBP1 exerts its influence on cellular function primarily through its ability to bind to single-stranded DNA and RNA, thereby modulating the expression of a wide array of target genes.

## **Transcriptional Regulation**

FUBP1 is a well-established transcriptional activator, most notably of the proto-oncogene MYC. [1][4] It binds to the Far Upstream Element (FUSE) in the MYC promoter, a process that is critical for the fine-tuned regulation of MYC expression.[1][5] This regulation is a complex process involving the recruitment of other factors such as the FUBP Interacting Repressor



(FIR) and the general transcription factor TFIIH.[1] FUBP1's interaction with TFIIH enhances its helicase activity, facilitating promoter clearance and robust transcriptional activation.[1] Beyond MYC, FUBP1 has been shown to regulate the transcription of other genes involved in cell cycle progression and apoptosis, such as p21.[1]

## **Post-Transcriptional and Splicing Regulation**

In addition to its role in transcription, FUBP1 is involved in post-transcriptional regulation and RNA splicing. It can bind to the 3' untranslated regions (UTRs) of specific mRNAs, such as those for nucleophosmin (NPM) and polycystic kidney disease 2 (PKD2), to repress their translation.[1] Furthermore, FUBP1 acts as a splicing regulator. For instance, it is a positive splicing regulatory factor for MDM2, an oncogene that targets the tumor suppressor p53 for degradation.[1]

## FUBP1 in Cancer: A Double-Edged Sword

The role of FUBP1 in cancer is complex, with studies reporting both oncogenic and tumor-suppressive functions. Overexpression of FUBP1 is observed in a variety of malignancies, including hepatocellular carcinoma, gastric cancer, and leukemia, where it often correlates with poor prognosis.[2][4] In these contexts, FUBP1's oncogenic activity is frequently linked to its upregulation of MYC.[4] Conversely, inactivating mutations of FUBP1 are found in 15-20% of oligodendrogliomas, suggesting a tumor-suppressive role in this specific cancer type.[2][4]

# Quantitative Data on FUBP1 FUBP1 Expression in Cancer



| Cancer Type                                                                              | FUBP1 mRNA<br>Expression                                                     | FUBP1 Protein<br>Expression                          | Correlation<br>with Clinical<br>Stage                              | Reference |
|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------------------------|-----------|
| Hepatocellular<br>Carcinoma<br>(LIHC)                                                    | Significantly high                                                           | No significant difference                            | Positive<br>correlation<br>(Stage I to III)                        | [2][4]    |
| Lung<br>Adenocarcinoma<br>(LUAD)                                                         | Significantly reduced                                                        | Inconsistent                                         | High expression associated with poor OS                            | [1][6]    |
| Lung Squamous<br>Cell Carcinoma<br>(LUSC)                                                | Significantly reduced                                                        | -                                                    | -                                                                  | [1]       |
| Clear Cell Renal<br>Cell Carcinoma<br>(ccRCC)                                            | Upregulated                                                                  | Upregulated                                          | High expression<br>with higher tumor<br>stage and size             | [7][8]    |
| Colorectal<br>Cancer (CRC)                                                               | Upregulated in<br>85% of KRAS-<br>mutant and 25%<br>of wild-type<br>patients | -                                                    | Positive correlation with lymph node metastasis and clinical stage | [9][10]   |
| Pancreatic<br>Adenocarcinoma<br>(PAAD)                                                   | Upregulated                                                                  | -                                                    | Upregulated expression associated with poor survival               | [11][12]  |
| Breast Cancer, Ovarian Cancer, Colon Cancer, Uterine Corpus Endometrial Carcinoma (UCEC) | -                                                                            | Stronger in tumor<br>tissues than<br>normal controls | -                                                                  | [4]       |
| Astrocytoma,<br>Oral Cancer,                                                             | Commonly<br>upregulated                                                      | -                                                    | -                                                                  | [1][6]    |







Esophageal

Squamous Cell

Carcinoma

(ESCC),

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

## **Functional Assay Data**



| Assay                             | Cell Line          | FUBP1<br>Manipulation | Result                                                                | Reference |
|-----------------------------------|--------------------|-----------------------|-----------------------------------------------------------------------|-----------|
| Cell Cycle<br>Analysis            | THP-1 (AML)        | shRNA<br>knockdown    | Reduced<br>frequency of<br>cells in S phase<br>(p=0.02 and<br>p=0.03) | [13]      |
| Apoptosis Assay                   | THP-1 (AML)        | shRNA<br>knockdown    | Increased frequency of apoptotic cells (p=0.05 and p<0.0001)          | [13]      |
| Cell Proliferation<br>(MTS assay) | PaTu8988<br>(PAAD) | siRNA<br>knockdown    | Significantly inhibited proliferative ability                         | [11]      |
| Cell Proliferation<br>(MTS assay) | SW1990 (PAAD)      | Overexpression        | Promoted proliferation                                                | [11]      |
| Tumorigenicity in vivo            | SW48 (CRC)         | Overexpression        | Larger tumor<br>size and obvious<br>tumorigenicity                    | [9]       |
| Tumorigenicity in vivo            | LoVo (CRC)         | Silencing             | Smaller tumors<br>and blunted<br>tumorigenicity                       | [9]       |

## **Signaling Pathways Involving FUBP1**

FUBP1 is a key player in several critical signaling pathways that govern cell growth, proliferation, and survival.

## **FUBP1** and c-Myc Regulation

The most well-characterized pathway involving FUBP1 is its regulation of c-Myc transcription. FUBP1 binds to the FUSE sequence in the c-Myc promoter, leading to the recruitment of TFIIH







and subsequent transcriptional activation. The FUBP Interacting Repressor (FIR) can also bind to this complex, providing a mechanism for fine-tuning c-Myc expression levels.























Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]
- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The master regulator FUBP1: its emerging role in normal cell function and malignant development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 8. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FUBP1: A Multifaceted Regulator of Cellular Processes and its Implications in Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2719463#fubp1-protein-function-and-pathways]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com